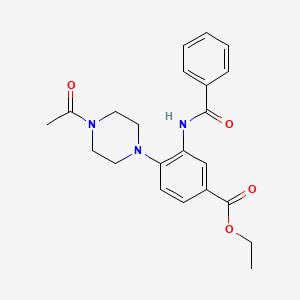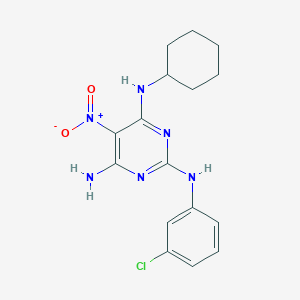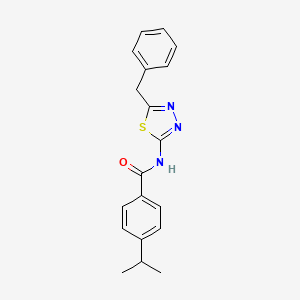![molecular formula C26H25BrClN3O3 B12490415 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12490415.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Amidation: The formation of the amide bond can be achieved through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, inhibiting or activating specific pathways, and altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE
- METHYL 4-(4-BENZYLPIPERIDIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C26H25BrClN3O3 |
|---|---|
Peso molecular |
542.8 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H25BrClN3O3/c1-34-26(33)19-7-10-24(23(15-19)29-25(32)21-16-20(27)8-9-22(21)28)31-13-11-30(12-14-31)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,29,32) |
Clave InChI |
MNZJKEQUSTVFTB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490336.png)
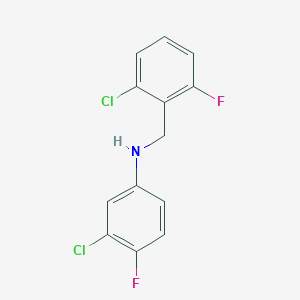
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
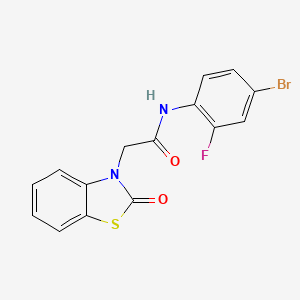
![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12490359.png)
![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B12490373.png)
![[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12490376.png)
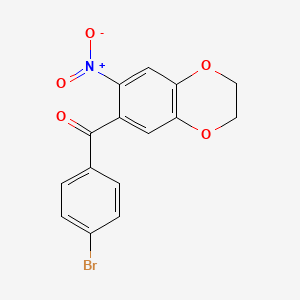
![N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12490386.png)
